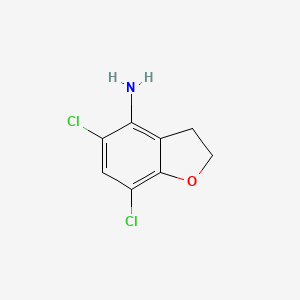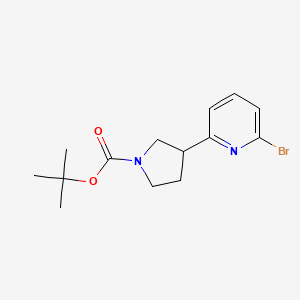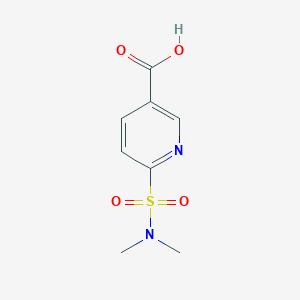
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid” is an organic compound with the molecular weight of 230.24 . It is a powder at room temperature . The IUPAC name for this compound is 6-[(dimethylamino)sulfonyl]nicotinic acid .
Molecular Structure Analysis
The InChI code for “6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid” is 1S/C8H10N2O4S/c1-10(2)15(13,14)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid” is a powder at room temperature . The compound is stable under normal shipping and storage conditions .Applications De Recherche Scientifique
Crystal Engineering
Carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs are significant in crystal engineering. Molecules with both carboxylic acid and pyridine functional groups can form unique structures in the solid state. The coexistence of these motifs was studied in 2-[phenyl(propyl)amino]nicotinic acid, showing hydrogen-bonded structures important for future crystal engineering strategies (Long et al., 2014).
Supramolecular Chemistry
The recurrence of carboxylic acid-pyridine supramolecular synthons is a key aspect in the crystal structures of pyrazinecarboxylic acids. These synthons, formed by specific hydrogen bonds, are crucial in understanding self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids, providing insights for future crystal engineering (Vishweshwar et al., 2002).
Coordination Polymers
In the field of coordination polymers, carboxylic acid-pyridine interactions are significant. For instance, Ce(NO3)3.6H2O or Pr(NO3)3.6H2O and pyridine-2,6-dicarboxylic acid under hydrothermal conditions form linear coordination polymeric structures. This involves intricate hydrogen bonding, contributing to a 3D network, which is essential in understanding metal-organic frameworks (Ghosh & Bharadwaj, 2003).
Organic Synthesis
In organic synthesis, pyridine-3-carboxylic anhydride (3-PCA) functions efficiently as a coupling reagent for carboxylic esters' preparation. Its applicability for chiral carboxylic esters synthesis demonstrates its importance in kinetic resolution and novel chiral induction systems, contributing to the development of new synthetic methodologies (Shiina et al., 2012).
Medicinal Chemistry
In medicinal chemistry, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts shows different products based on the reaction conditions. This research is vital for understanding ligand interactions and forming coordination polymers, impacting drug design and pharmaceutical applications (Ghosh et al., 2004).
Nanotechnology
The functionalization of iron oxide nanoparticles with acids containing pyridine moieties, like 6-(1-piperidinyl)pyridine-3-carboxylic acid, illustrates its application in developing magnetically recoverable catalysts. This has implications in nanotechnology and catalysis, where functional acids are used to modify nanoparticles for specific applications (Gage et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJKFFQXFGSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)
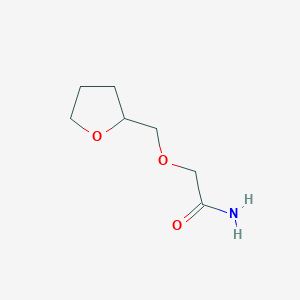
![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)
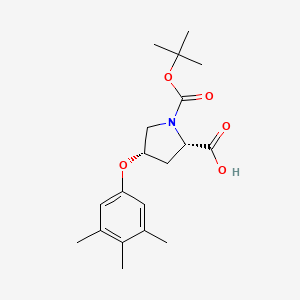
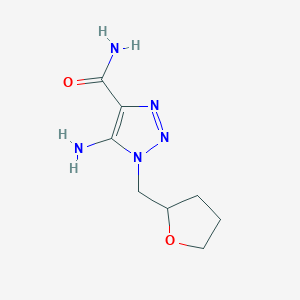
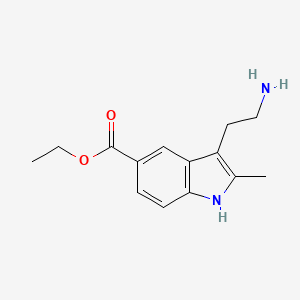
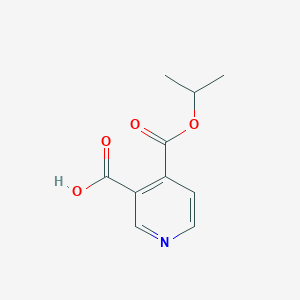

![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
![(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464206.png)
